Related Products

![(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol | 641-74-7](https://www.kuujia.com/scimg/cas/641-74-7x150.png "(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol | 641-74-7")

Related suppliers

Trehalose Dihydrate: A Crucial Excipient in Chemical Biopharmaceuticals

Trehalose dihydrate, a naturally occurring non-reducing disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond, has emerged as a vital protective agent in biopharmaceutical formulations. This crystalline hydrate form exhibits exceptional stabilizing properties for proteins, vaccines, antibodies, and other sensitive biological therapeutics during manufacturing, storage, and delivery. Its unique water-replacement mechanism and chemical inertness make it indispensable for preserving the structural integrity and biological activity of macromolecules under stressful conditions like freeze-drying, thermal stress, and long-term storage. As biopharmaceuticals continue to dominate modern therapeutic pipelines—representing over 30% of current clinical development candidates—trehalose dihydrate fulfills critical formulation needs that directly impact product efficacy, shelf life, and patient outcomes. Regulatory recognition of its safety profile, including FDA GRAS (Generally Recognized As Safe) status, further solidifies its role in advanced drug delivery systems where conventional excipients fall short.

Molecular Properties and Stabilization Mechanisms

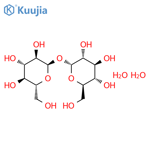

Trehalose dihydrate (C12H22O11·2H2O) possesses distinctive physicochemical characteristics that underpin its bioprotective functions. Its symmetrical molecular structure creates high hydration capacity, forming extensive hydrogen bonds with biological macromolecules. This enables two primary stabilization mechanisms: water replacement and vitrification. During dehydration processes like lyophilization, trehalose molecules substitute for water molecules around proteins, maintaining hydrogen-bonding networks that preserve tertiary structures. This prevents unfolding and irreversible aggregation—a common degradation pathway for monoclonal antibodies and enzymes. Simultaneously, trehalose forms amorphous glasses with exceptionally high glass transition temperatures (Tg ~110°C when anhydrous), immobilizing molecules within a rigid matrix that inhibits molecular mobility and chemical reactivity. Unlike sucrose—a chemically similar disaccharide—trehalose exhibits superior resistance to acid hydrolysis and Maillard reactions due to its non-reducing nature. This chemical stability is paramount in liquid formulations where long-term storage at varying pH levels is required. Furthermore, trehalose dihydrate demonstrates exceptional compatibility with biological membranes, stabilizing lipid bilayers during freezing and desiccation—a property leveraged in liposomal and mRNA vaccine formulations where membrane integrity dictates immunogenicity.

Biopharmaceutical Applications and Formulation Design

The implementation of trehalose dihydrate spans diverse biopharmaceutical product categories, each leveraging specific protective functionalities. In lyophilized protein therapeutics such as monoclonal antibodies (e.g., trastuzumab biosimilars) and enzyme replacement therapies, trehalose concentrations between 2-10% (w/v) serve as both bulking agents and primary stabilizers during freeze-drying cycles. Critical process parameters including freezing rate, annealing conditions, and secondary drying temperatures must be optimized around trehalose's crystalline transition points to prevent collapse and ensure elegant cake formation. For thermally sensitive vaccines—including mRNA-based COVID-19 vaccines—trehalose enables cold-chain independence through thermostabilization. Its ability to maintain nucleic acid secondary structure integrity during ambient storage stems from preferential exclusion mechanisms that thermodynamically favor folded states. Liquid formulations of peptide hormones and cytokines incorporate trehalose (typically 5-15% w/v) to suppress aggregation and surface adsorption. Recent innovations exploit trehalose's osmo-protectant properties in cell-based therapies; concentrations up to 100mM maintain viability during cryopreservation of CAR-T cells without compromising cellular function. Formulators must conduct rigorous compatibility studies to avoid rare crystallization events in high-concentration protein solutions, often employing Raman spectroscopy to monitor solid-state transitions during stability testing.

Manufacturing and Quality Control Considerations

Pharmaceutical-grade trehalose dihydrate production involves enzymatic conversion of starch via maltooligosyl trehalose synthase, followed by multi-step crystallization to achieve compendial purity (>99.5%). Strict control of hydrate stoichiometry is essential, as variations in water content (theoretical 9.5% w/w) impact lyophilization cycle development and cake morphology. Regulatory specifications per USP/NF monographs include tests for reducing sugars (limit ≤0.2%), heavy metals (≤5 ppm), and bacterial endotoxins (<0.5 IU/mg). During aseptic processing, trehalose solutions demonstrate favorable heat stability compared to sucrose, enabling terminal sterilization at 121°C for some parenteral products. However, its high solubility (68.9g/100mL at 20°C) necessitates careful consideration of osmolality in IV formulations—commonly balanced with sodium chloride to achieve isotonicity. Container closure compatibility studies must address potential Maillard reactions with primary amine-containing drugs, accelerated by metal ion impurities. Stability indicating methods for trehalose-containing biologics employ size-exclusion chromatography to quantify aggregation, paired with differential scanning calorimetry to confirm maintenance of the amorphous glassy state. Accelerated stability protocols at 40°C/75% RH consistently demonstrate trehalose's superiority over mannitol and sucrose in preserving biological activity, evidenced by lower rates of subvisible particle formation and oxidation.

Regulatory Status, Safety, and Emerging Innovations

Trehalose dihydrate enjoys extensive regulatory acceptance, with approvals in FDA Inactive Ingredient Guides for parenteral (IV, IM, SC), ophthalmic, and inhalation routes. The EMA includes it in multiple approved biologics, with established ADI (Acceptable Daily Intake) of up to 50mg/kg/day. Human pharmacokinetic studies confirm its complete hydrolysis by intestinal trehalase into glucose monomers, with negligible systemic absorption following oral administration—a safety advantage over synthetic preservatives. Despite recent hypotheses linking trehalose to C. difficile virulence, comprehensive clinical evaluations by FDA and EFSA found no causal relationship. Emerging applications exploit trehalose's autophagy-inducing properties in neurological therapeutics, with ongoing trials for oral formulations targeting neurodegenerative proteinopathies. Advanced drug delivery platforms utilize trehalose in spray-dried dispersions for inhalable biologics, nanoparticle stabilization, and as a cryoprotectant for 3D-bioprinted tissues. Continuous manufacturing innovations now enable in-line crystallization control during lyophilization, optimizing crystal morphology for rapid reconstitution. As gene therapies and RNA-based medicines advance, trehalose's unique capacity to stabilize nucleic acid secondary structures positions it as an enabling excipient for next-generation modalities requiring stringent storage stability beyond conventional cold chain capabilities.

Literature References

- Ohtake, S., & Wang, Y. J. (2011). Trehalose: current use and future applications. Journal of Pharmaceutical Sciences, 100(6), 2020-2053. doi:10.1002/jps.22458

- Richards, A. B., et al. (2002). Trehalose: a review of properties, history of use and human tolerance, and results of multiple safety studies. Food and Chemical Toxicology, 40(7), 871-898. doi:10.1016/S0278-6915(02)00011-X

- Jain, N. K., & Roy, I. (2009). Effect of trehalose on protein structure. Protein Science, 18(1), 24-36. doi:10.1002/pro.3

- Crowe, J. H., et al. (1998). The role of vitrification in anhydrobiosis. Annual Review of Physiology, 60(1), 73-103. doi:10.1146/annurev.physiol.60.1.73

- Allison, S. D., et al. (2000). Hydrogen bonding between sugar and protein is responsible for inhibition of dehydration-induced protein unfolding. Archives of Biochemistry and Biophysics, 380(1), 79-87. doi:10.1006/abbi.2000.1915